2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride
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Overview
Description
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride, also known as MTMP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Coordination Chemistry and Ligand Design
The triazolylmethane framework of EN300-27103450 offers a versatile architecture for ligand design. Its coordination chemistry is largely unexplored, making it a promising candidate for synthesizing homoleptic complexes with transition metals . These complexes can adopt various geometries and exhibit unique electronic configurations, potentially useful for catalysis, magnetic materials, and electronic devices.
Medicinal Chemistry: Drug Design and Synthesis
EN300-27103450 derivatives, due to the presence of the triazole moiety, are of great interest in medicinal chemistry. They possess a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties . The compound’s ability to form spiro-condensed structures with quinazolines can lead to new effective agents with enhanced pharmacological profiles.
Catalysis
The polytriazolylamine structure of EN300-27103450 stabilizes copper(I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions . This application is crucial for click chemistry, a powerful tool for constructing complex molecules in pharmaceuticals and material sciences.
Photophysical Properties
EN300-27103450-based complexes exhibit prominent UV-visible absorption bands, which are attributed to metal-to-ligand charge transfer (MLCT) transitions . These properties are significant for developing photovoltaic materials, sensors, and organic light-emitting diodes (OLEDs).
Anticancer Research
The triazolyl moiety of EN300-27103450 influences the molecule’s dipole moment, polarity, and solubility, which can improve the physicochemical properties of potential anticancer agents . The compound’s ability to form various structures with anticancer capabilities makes it a valuable scaffold for designing new therapeutics.
Mechanism of Action
Target of Action
The compound 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride, also known as EN300-27103450, primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the acid-base balance in the body and assists in the transport of carbon dioxide out of tissues.
Mode of Action
EN300-27103450 interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly with the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme by EN300-27103450 affects the carbon dioxide transport pathway. This pathway is crucial for removing carbon dioxide, a waste product of cellular respiration, from tissues. The inhibition of the enzyme can lead to an accumulation of carbon dioxide in tissues, affecting cellular functions .
Pharmacokinetics
The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-27103450’s action primarily involve the disruption of carbon dioxide transport out of tissues due to the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the acid-base balance within the body and potentially affect various physiological processes.
properties
IUPAC Name |
2-[3-(2-methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-6-4-5-7-10(9)16-11(8-14-15-16)12(2,3)13;;/h4-8H,13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFMWGEZFTZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)C(C)(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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